Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate
Description
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (CAS: HR498706, C₁₅H₂₂BNO₅, molecular weight: 307.15) is a boronate ester-containing compound characterized by a pyridinyloxy-acetate backbone. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances its utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, while the ethyl acetate moiety improves solubility in organic solvents. This compound is primarily employed in pharmaceutical intermediates, polymer chemistry, and sensor development due to its boronate ester's reactivity and stability .
Properties
CAS No. |
1346697-35-5 |
|---|---|
Molecular Formula |
C15H22BNO5 |
Molecular Weight |
307.15 g/mol |
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C15H22BNO5/c1-6-19-13(18)10-20-12-9-11(7-8-17-12)16-21-14(2,3)15(4,5)22-16/h7-9H,6,10H2,1-5H3 |
InChI Key |
FZCVRLVDOINGLH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential in drug discovery and development due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential use in the development of boron-containing drugs, which can have unique pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing drugs .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs. Phenyl Rings : The pyridinyl group in the target compound introduces nitrogen-based electronic effects, enhancing coordination with transition metals in catalysis compared to phenyl derivatives .
- Oxygen Linkage : The ether oxygen in the target compound increases polarity and hydrolytic sensitivity relative to direct C–B bonds in analogs like Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate .
- Ester Group Variations: Methyl esters (e.g., CAS 1150632-93-1) exhibit lower solubility in nonpolar solvents than ethyl esters, impacting their use in hydrophobic matrices .
Reactivity and Stability
- Suzuki-Miyaura Coupling: The pyridinyloxy group in the target compound may slow transmetalation due to steric hindrance compared to phenylboronates, as observed in analogs like Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate (CAS 3ag), which show higher coupling efficiency with aryl bromides .
- Hydrolytic Stability : The target compound’s ether linkage is less stable under acidic conditions than cyclohexene-based derivatives (e.g., CAS 1166829-70-4), which resist hydrolysis due to steric protection of the boron atom .
Biological Activity
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyridine ring and a dioxaborolane moiety, which are known to influence its biological properties. The molecular formula is , with a molecular weight of 240.10 g/mol . Its unique structure is essential for its interaction with biological targets.
Inhibition of Enzymatic Activity
Research indicates that compounds containing dioxaborolane groups can act as enzyme inhibitors. For instance, similar compounds have demonstrated inhibitory activity against various kinases and enzymes involved in cancer progression and inflammation . The specific mechanism by which this compound exerts its effects may involve:
- Binding to Active Sites : The dioxaborolane moiety may facilitate binding to enzyme active sites due to its electrophilic nature.
- Disruption of Protein Interactions : The compound may interfere with protein-protein interactions critical for cellular signaling pathways.
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. It was evaluated against several cancer cell lines:
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been assessed for antimicrobial activity. It demonstrated effectiveness against a range of bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.0 | |
| Escherichia coli | 2.0 | |
| Pseudomonas aeruginosa | 3.0 |
The low minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential.
In Vivo Studies
In vivo studies in murine models have highlighted the safety profile and efficacy of this compound. A study reported that administration of the compound at doses up to 40 mg/kg did not result in significant toxicity or adverse effects . Moreover, it showed substantial tumor reduction in xenograft models.
Toxicological Assessment
A subacute toxicity study revealed that the compound exhibited no significant organ toxicity at therapeutic doses. Histopathological examinations confirmed the absence of lesions in vital organs such as the liver and kidneys .
Future Directions
Given its promising biological activities and safety profile, further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects.
- Clinical Trials : Initiating clinical trials to evaluate its efficacy in humans for cancer treatment and as an antimicrobial agent.
- Structural Modifications : Investigating analogs of the compound to enhance potency and selectivity.
Q & A
Q. What are the primary synthetic routes for Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate, and how can yield be maximized?
- Methodological Answer : The compound is synthesized via a multi-step protocol. A key step involves Suzuki-Miyaura coupling or nucleophilic substitution. For example:
- Step 1 : Boronate ester formation using potassium acetate in 1,4-dioxane at 90°C under inert atmosphere (Ar/N₂) for 24 hours .
- Step 2 : Work-up with sodium bicarbonate and ethyl acetate extraction, followed by HCl acidification to isolate intermediates .
- Step 3 : Coupling of intermediates using cesium carbonate (Cs₂CO₃) and EDCI/HOBt in DMF at room temperature, yielding ~56% after column chromatography .
Yield optimization requires strict inert conditions, stoichiometric control of boronate reagents, and catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H-NMR : To confirm structural integrity (e.g., aromatic protons at δ 7.74–7.77 ppm, ethyl group at δ 1.28–4.26 ppm) .
- GC-MS : For molecular ion detection (e.g., m/z 306 [M⁺]) and purity assessment .
- HPLC : To determine purity (>98% via reverse-phase C18 columns) .
- Elemental Analysis : Validates C, H, N, and B content, ensuring no residual solvents .
Q. What purification strategies are effective for this boronate ester?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate/water phases with sodium bicarbonate to remove acidic byproducts .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 10:1 to 3:1 v/v) for high-purity isolation .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product .
Q. How should researchers handle stability and storage challenges?
- Methodological Answer :
- Storage : Keep at −20°C under argon in amber vials to prevent boronate hydrolysis .
- Stability Monitoring : Use periodic ¹H-NMR to detect decomposition (e.g., loss of dioxaborolane peaks at δ 1.33 ppm) .
Q. What safety precautions are necessary during handling?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats due to irritant properties (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for drug discovery?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for improved coupling efficiency in THF/water mixtures .
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction rate and byproduct formation .
- Kinetic Studies : Use in situ IR or LC-MS to monitor intermediate formation and adjust temperature (e.g., 60°C vs. 90°C) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against FABP4/5 using fluorescence polarization assays (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess therapeutic index .
- Solubility : Pre-treat with DMSO (≤0.1% v/v) to avoid solvent interference .
Q. How can computational modeling predict its reactivity in complex systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study dioxaborolane ring strain and electron density at boron .
- MD Simulations : Simulate binding to protein targets (e.g., FABP4) using GROMACS with CHARMM force fields .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodological Answer :
Q. How does structural modification impact its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
